molecular formula C14H23N3O B7510885 N-cyclooctyl-2-pyrazol-1-ylpropanamide

N-cyclooctyl-2-pyrazol-1-ylpropanamide

Cat. No.: B7510885
M. Wt: 249.35 g/mol
InChI Key: HSHTXHXTCLNQPQ-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-pyrazol-1-ylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyclooctyl group at the amide nitrogen and a pyrazol-1-yl group at the second carbon of the propane chain. The pyrazole moiety is a five-membered aromatic heterocycle with two nitrogen atoms, while the cyclooctyl group contributes significant lipophilicity.

Properties

IUPAC Name

N-cyclooctyl-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-12(17-11-7-10-15-17)14(18)16-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHTXHXTCLNQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCCCC1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

  • Structural Flexibility : The propanamide backbone allows modular substitution, as seen in Compound 8 (benzimidazole/isoxazole) and the target compound (pyrazole/cyclooctyl). This adaptability is valuable in drug design .
  • Pyrazole vs. Benzimidazole : Pyrazole’s smaller size and dual nitrogen atoms may improve solubility and target binding compared to benzimidazole’s bulky bicyclic system .
  • Cyclooctyl Group : Its incorporation could enhance metabolic stability but may reduce aqueous solubility, necessitating formulation optimization.

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